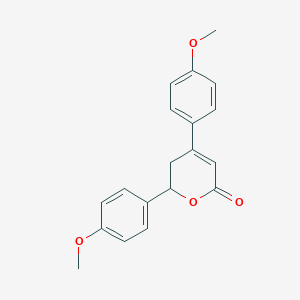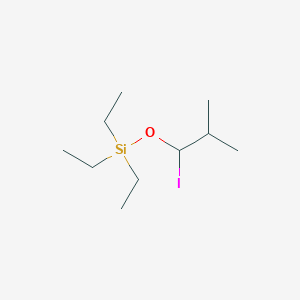
Silane, triethyl(1-iodo-2-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, triethyl(1-iodo-2-methylpropoxy)- is an organosilicon compound with the molecular formula C10H23IOSi. It is a specialized chemical used in various industrial and research applications. The compound is characterized by the presence of a silane group bonded to triethyl and 1-iodo-2-methylpropoxy groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
The synthesis of Silane, triethyl(1-iodo-2-methylpropoxy)- typically involves the reaction of triethylsilane with 1-iodo-2-methylpropoxy derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Silane, triethyl(1-iodo-2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in organic synthesis, converting carbonyl compounds to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Silane, triethyl(1-iodo-2-methylpropoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays and studies.
Industry: The compound is used in the production of specialty materials, such as coatings and adhesives, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Silane, triethyl(1-iodo-2-methylpropoxy)- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with carbon and other elements, facilitating the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles, and hydrosilylation, where the silane group adds to unsaturated carbon-carbon bonds .
Comparación Con Compuestos Similares
Silane, triethyl(1-iodo-2-methylpropoxy)- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity but different substituents.
Triethyl(1-chloro-2-methylpropoxy)silane: A compound with a chlorine atom instead of iodine, showing different reactivity and applications.
The uniqueness of Silane, triethyl(1-iodo-2-methylpropoxy)- lies in its specific combination of substituents, which provides distinct reactivity and versatility in various chemical reactions .
Propiedades
Número CAS |
176169-66-7 |
|---|---|
Fórmula molecular |
C10H23IOSi |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
triethyl-(1-iodo-2-methylpropoxy)silane |
InChI |
InChI=1S/C10H23IOSi/c1-6-13(7-2,8-3)12-10(11)9(4)5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
IKWWBKAKLUHZEK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
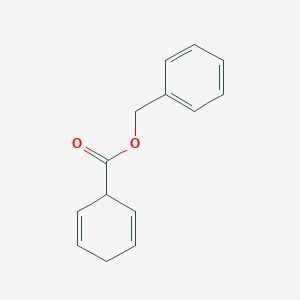
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
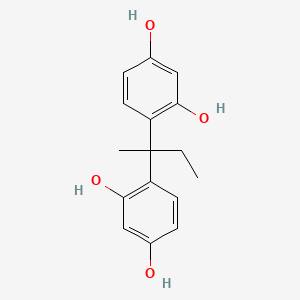
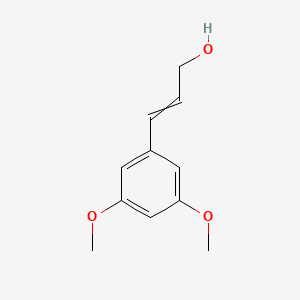
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
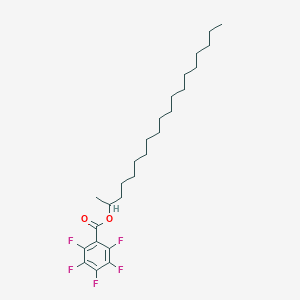
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
